molecular formula C8H8BrNO2 B2683234 4-Amino-2-bromo-5-methylbenzoic acid CAS No. 2091138-62-2

4-Amino-2-bromo-5-methylbenzoic acid

Cat. No.: B2683234
CAS No.: 2091138-62-2
M. Wt: 230.061
InChI Key: KFRDQKNTSSTHBR-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-methylbenzoic acid is a benzoic acid derivative supplied as a high-purity building block for research and development. This compound, with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol, is characterized by the presence of distinct amino, bromo, and carboxylic acid functional groups on its aromatic ring . This unique arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research . The compound is assigned the CAS Number 2091138-62-2 and is identified by various catalog numbers from multiple suppliers, ensuring traceability for researchers . Its molecular structure features one rotatable bond and a polar surface area of 63 Ų, which can influence its reactivity and physical properties . This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific handling and storage instructions, please consult the relevant Safety Data Sheet (SDS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-bromo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRDQKNTSSTHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Amino 2 Bromo 5 Methylbenzoic Acid

Retrosynthetic Analysis of 4-Amino-2-bromo-5-methylbenzoic acid

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the analysis must consider the directing effects of the substituents on the benzene (B151609) ring.

The primary disconnections for this compound can be envisioned through functional group interconversion (FGI). The amino group can be derived from a nitro group via reduction, or it can be introduced via amination of a suitable precursor. The bromo and carboxylic acid groups can be introduced through electrophilic aromatic substitution and oxidation of a methyl group, respectively.

A plausible retrosynthetic pathway starts by disconnecting the amino group, leading to the precursor 4-nitro-2-bromo-5-methylbenzoic acid. This nitro compound can be further simplified by considering the introduction of the bromo and nitro groups onto a simpler aromatic core. Given the ortho,para-directing nature of the methyl group and the meta-directing nature of the carboxylic acid, the sequence of reactions is critical.

Another retrosynthetic approach involves disconnecting the bromo group, which could be introduced via a Sandmeyer reaction from a corresponding amino precursor or through direct bromination. The carboxylic acid could also be retrosynthetically transformed into a methyl group, pointing towards a substituted toluene (B28343) as a potential starting material.

Considering these possibilities, two primary retrosynthetic strategies emerge:

Strategy A: Starting from a substituted toluene, such as p-toluidine (B81030) or 4-methylbenzoic acid.

Strategy B: Building the substitution pattern around a pre-functionalized benzoic acid derivative.

These strategies will be explored in detail in the subsequent sections on classical synthetic routes.

Classical Synthetic Routes to this compound

Classical synthetic methods provide foundational and versatile approaches to constructing this compound. These routes often involve multi-step sequences that leverage well-established organic reactions.

A common strategy for synthesizing polysubstituted aromatic compounds is a multi-step sequence starting from readily available precursors like toluene or its derivatives. A hypothetical multi-step synthesis of this compound could commence from p-toluidine (4-methylaniline).

Proposed Synthetic Route from p-Toluidine:

Protection of the Amino Group: The highly activating and ortho,para-directing amino group in p-toluidine is first protected, typically by acetylation with acetic anhydride, to form p-acetotoluide. This moderates the reactivity of the amino group and prevents unwanted side reactions.

Bromination: The resulting p-acetotoluide undergoes electrophilic aromatic bromination. The acetylamino group directs the incoming electrophile (bromine) to the positions ortho to it. This would lead to the formation of 3-bromo-4-acetaminotoluene.

Nitration: Subsequent nitration would be directed by both the methyl and the acetylamino groups. The acetylamino group is a stronger activating group than the methyl group, and its ortho-directing effect would lead to the introduction of the nitro group at position 5, yielding 3-bromo-5-nitro-4-acetaminotoluene.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This step would yield 2-bromo-4-acetamido-5-nitrobenzoic acid.

Deprotection and Reduction: Finally, the acetyl group is removed by hydrolysis under acidic or basic conditions, and the nitro group is reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. This two-step sequence would yield the target molecule, this compound.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and is central to the synthesis of this compound. Key EAS reactions in the proposed synthetic routes include bromination and nitration.

The regiochemical outcome of EAS reactions is governed by the directing effects of the substituents already present on the aromatic ring. In the context of synthesizing our target molecule, the interplay between the activating and directing effects of the methyl, amino (or its protected form), and the deactivating, meta-directing effects of the carboxylic acid and nitro groups must be carefully managed.

For instance, direct bromination of 4-amino-5-methylbenzoic acid would likely lead to a mixture of products due to the strong activating and ortho,para-directing nature of the amino group. Therefore, a more controlled approach, as outlined in the multi-step synthesis, is generally preferred.

Reaction Reagents Directing Group(s) Expected Product
BrominationBr₂ / FeBr₃Methyl, Acetylamino3-bromo-4-acetaminotoluene
NitrationHNO₃ / H₂SO₄Methyl, Acetylamino3-bromo-5-nitro-4-acetaminotoluene

Nucleophilic aromatic substitution (SNA) offers an alternative approach to introduce the amino group. This strategy would typically involve a precursor with a good leaving group, such as a halogen, at the position where the amino group is desired. For the synthesis of this compound, a potential precursor for an SNAr reaction would be 2,4-dibromo-5-methylbenzoic acid.

The reaction would proceed by the addition of a nucleophile, such as ammonia (B1221849) or an amide equivalent, to the aromatic ring, followed by the elimination of the leaving group. The presence of electron-withdrawing groups ortho or para to the leaving group can facilitate SNAr reactions. In the case of 2,4-dibromo-5-methylbenzoic acid, the carboxylic acid group, being electron-withdrawing, would activate the ring towards nucleophilic attack, particularly at the para position.

A copper-catalyzed amination, a variation of the Buchwald-Hartwig amination, could also be employed. This method allows for the coupling of aryl halides with amines under milder conditions than traditional SNAr reactions. A chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids has been described, which could potentially be adapted for this synthesis. nih.govorganic-chemistry.orgnih.govacs.orgacs.org

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directed metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent.

In the context of this compound, the carboxylic acid group itself can act as a DMG. organic-chemistry.orgorganic-chemistry.org For example, starting with 4-amino-5-methylbenzoic acid, deprotonation with a strong base like s-butyllithium in the presence of TMEDA could potentially direct lithiation to the C2 position, ortho to the carboxylate. Quenching this lithiated intermediate with a bromine source, such as 1,2-dibromoethane, would introduce the bromine atom at the desired position.

However, the presence of the acidic protons of the amino and carboxylic acid groups would require the use of excess base. Alternatively, protection of these functional groups prior to the DoM step would be a more viable strategy.

Directed Metalation Group (DMG) Base Electrophile Potential Application
Carboxylic Acids-BuLi / TMEDABr₂ or C₂Br₂Cl₄Introduction of bromine ortho to the carboxyl group.
Protected Amine (e.g., pivalamide)n-BuLiBr₂ or C₂Br₂Cl₄Introduction of bromine ortho to the protected amino group.

Modern and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. Green chemistry principles can be applied to the synthesis of this compound by considering alternative reagents, solvents, and catalytic systems.

One area of improvement is the use of greener oxidizing agents for the conversion of the methyl group to a carboxylic acid. Traditional methods often employ stoichiometric amounts of heavy metal oxidants like potassium permanganate or chromium-based reagents, which generate significant amounts of hazardous waste. Catalytic oxidation reactions using molecular oxygen or hydrogen peroxide as the terminal oxidant, in conjunction with a suitable catalyst, represent a more sustainable alternative. For example, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water has been reported as an eco-friendly protocol. mdpi.com

In the context of amination, the use of copper-catalyzed cross-coupling reactions, as mentioned earlier, is a step towards a more sustainable process compared to classical high-temperature SNAr reactions that may require harsh conditions and produce significant byproducts.

Furthermore, the exploration of enzymatic or chemo-enzymatic routes could offer highly selective and environmentally friendly methods for the synthesis of this compound and its intermediates. While specific enzymatic routes for this particular molecule may not be well-established, the broader field of biocatalysis is rapidly advancing and holds promise for future applications in the synthesis of complex aromatic compounds.

The Sandmeyer reaction, a classical method for converting an amino group into various other functionalities via a diazonium salt, can also be performed under greener conditions. wikipedia.org Research has shown that these reactions can be carried out in aqueous media, avoiding the use of organic solvents and employing biodegradable reagents. scirp.orgscirp.orgresearchgate.net

By integrating these modern and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally responsible.

Catalytic Methods for Functionalization

Catalytic methods offer efficient and selective routes for the synthesis and functionalization of halogenated aromatic compounds. For the synthesis of this compound, transition-metal catalysis can be employed to facilitate the C-H bromination, overcoming challenges of regioselectivity seen in traditional electrophilic substitution.

One advanced approach is the Palladium(II)-catalyzed meta-C–H bromination of aniline (B41778) derivatives. nih.gov While classic electrophilic bromination of anilines typically yields ortho- and para-substituted products, this catalytic system can direct bromination to the meta position. nih.gov Applying this logic to a substrate like 4-amino-5-methylbenzoic acid, a palladium catalyst, in conjunction with a suitable ligand and a bromine source like N-bromophthalimide (NBP), could potentially favor bromination at the C2 position, which is meta to the powerful ortho, para-directing amino group. The addition of specific acid additives has been shown to be crucial for the success of such reactions. nih.gov

Conversely, the bromine atom in the target molecule serves as a functional handle for further catalytic transformations. Copper-catalyzed amination is a well-established method for forming C-N bonds. For instance, a chemo- and regioselective copper-catalyzed cross-coupling procedure allows for the amination of 2-bromobenzoic acids without the need for protecting the acid group, producing N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov This highlights how the 2-bromo substituent on the target compound can be catalytically functionalized in subsequent synthetic steps.

Catalytic MethodApplicationCatalyst System ExampleBromine/Amine SourceKey Advantage
Pd(II)-Catalyzed C-H BrominationDirect synthesis by brominating a 4-aminobenzoic acid precursor at the C2 position.Pd(OAc)₂, N-Ac-Gly-OH (Ligand)N-Bromophthalimide (NBP)Overcomes standard ortho/para regioselectivity of anilines. nih.gov
Cu(I)-Catalyzed AminationFunctionalization of the C-Br bond in this compound.Cu/Cu₂OAliphatic or Aromatic AminesHigh regioselectivity and yields (up to 99%) without acid protection. nih.gov

Flow Chemistry Applications

Flow chemistry, utilizing continuous-flow reactors, presents significant advantages for halogenation reactions, which are often rapid, highly exothermic, and involve hazardous reagents. rsc.orgresearchgate.net The synthesis of this compound via bromination is an ideal candidate for this technology.

Using elemental bromine (Br₂) or hydrogen halides (HX) as reagents in traditional batch processes poses safety risks due to their toxicity and corrosiveness. rsc.org Flow reactors enhance process safety by minimizing the volume of hazardous material present at any given time. rsc.org The superior heat transfer capabilities of microreactors allow for precise temperature control, mitigating the risk of thermal runaway in exothermic bromination reactions and preventing the formation of undesired byproducts. researchgate.net

Solvent-Free or Environmentally Benign Reaction Conditions

Developing environmentally benign synthetic methods is a key goal in modern chemistry. For the bromination step in the synthesis of this compound, several green chemistry approaches can be considered that reduce or eliminate the use of hazardous solvents and reagents.

Solid-State and Solvent-Free Bromination: Research has demonstrated that the bromination of anilines and phenols can be performed effectively in the solid state, avoiding the use of organic solvents. rsc.org One method involves the direct reaction of a solid aniline precursor with gaseous bromine. rsc.org Alternatively, solid brominating reagents such as pyridinium (B92312) hydrobromide perbromide or quaternary ammonium (B1175870) tribromides can be mixed directly with the solid substrate. rsc.orgacgpubs.org These solvent-free reactions often proceed with higher yields and selectivity compared to their solution-based counterparts and simplify product purification. rsc.org

Environmentally Benign Reagent Systems: A greener alternative to using elemental bromine is the in situ generation of the electrophilic bromine species from less hazardous sources. A widely used system employs a combination of an alkali metal bromide, such as ammonium bromide (NH₄Br), with an oxidant like hydrogen peroxide (H₂O₂). researchgate.net This reaction, often conducted in a relatively benign solvent like acetic acid, generates bromine in the reaction mixture, minimizing handling risks. This method has been reported for the efficient and regioselective oxybromination of anilines without the need for a metal catalyst. researchgate.net

Green Chemistry ApproachReagentsConditionsKey Environmental Benefit
Solid-State ReactionSolid Substrate + Gaseous Br₂Solvent-freeComplete elimination of reaction solvents. rsc.org
Solvent-Free ReactionSolid Substrate + Quaternary Ammonium TribromideSolvent-free, Thermal/MWAvoids hazardous solvents; reagent is a stable solid. acgpubs.org
In-situ Bromine GenerationSubstrate + NH₄Br + H₂O₂ (oxidant)Acetic AcidAvoids direct handling of elemental bromine. researchgate.net

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and ensure high purity by minimizing the formation of isomers and other byproducts.

Regioselectivity in Bromination: The primary challenge in the synthesis is achieving regioselective bromination at the C2 position. The powerful ortho, para-directing amino group at C4 and the weaker meta-directing carboxyl group at C1 create a complex selectivity profile. The formation of the desired 2-bromo isomer versus the 3-bromo isomer is highly dependent on the reaction conditions.

To enhance regioselectivity, several factors can be fine-tuned:

Brominating Agent: The choice of reagent is critical. While elemental bromine can be aggressive and lead to polybromination, milder reagents like N-Bromosuccinimide (NBS) often provide better control and selectivity. nih.gov Using bulky brominating agents or specific catalytic systems can also influence the position of substitution. nih.gov

Solvent: The solvent can affect the reactivity of the electrophile and the stability of reaction intermediates. Solvents like hexafluoroisopropanol have been shown to enable mild and highly regioselective halogenations of arenes. organic-chemistry.org

Temperature: Lowering the reaction temperature can increase selectivity by favoring the kinetically controlled product over thermodynamically favored isomers, thereby reducing the formation of unwanted byproducts.

Optimization of Sandmeyer-Type Reactions: If a Sandmeyer reaction pathway is employed, several parameters are key to maximizing yield and purity. numberanalytics.com

Temperature Control: Diazonium salts are often unstable and can decompose if not kept at low temperatures (typically 0–5 °C) during their formation and subsequent reaction. numberanalytics.com

Catalyst Concentration: The concentration of the copper(I) bromide catalyst must be optimized. Sufficient catalyst is needed for an efficient reaction, but excess amounts can complicate purification. numberanalytics.com

Acid and Nitrite (B80452) Stoichiometry: The amounts of acid (e.g., HBr) and sodium nitrite used for diazotization must be carefully controlled to ensure complete conversion of the starting amine without promoting side reactions.

Purification Strategies: Achieving a high purity profile for the final product typically involves crystallization or column chromatography. The carboxylic acid functionality allows for purification via acid-base extraction, where the product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.

Despite a comprehensive search for scientific literature and computational data, no specific theoretical or computational chemistry studies focusing solely on the compound This compound were found.

While extensive research exists on various isomers and derivatives of aminobenzoic acids, including computational analyses using Density Functional Theory (DFT), HOMO-LUMO energy gap analysis, and predictions of spectroscopic parameters, this specific molecule has not been the subject of published computational investigations.

General methodologies for computational chemistry and theoretical investigations that would be applied to a molecule like this compound are well-established. These typically involve:

Quantum Chemical Calculations: Utilizing methods like DFT with various functionals (e.g., B3LYP) and basis sets to optimize the molecular geometry and determine its electronic structure.

HOMO-LUMO Analysis: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's reactivity, kinetic stability, and electronic excitation properties.

Electrostatic Potential Surface Analysis: Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

Conformational Analysis: Exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Prediction of Spectroscopic Parameters: Calculating theoretical NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Reaction Mechanism Studies: Using computational methods to model the transition states and reaction pathways for chemical reactions involving the compound.

However, without specific research dedicated to this compound, no data tables or detailed findings for the sections and subsections outlined in the request can be provided. The scientific community has not yet published computational chemistry and theoretical investigations for this particular compound.

Computational Chemistry and Theoretical Investigations of 4 Amino 2 Bromo 5 Methylbenzoic Acid

Reaction Mechanism Studies Using Computational Methods

Transition State Characterization

No dedicated studies on the transition state characterization of reactions involving 4-Amino-2-bromo-5-methylbenzoic acid were found in the reviewed literature. Such investigations would typically involve quantum mechanical calculations to identify the high-energy, transient molecular structures that occur during a chemical transformation. This analysis is crucial for determining reaction kinetics and elucidating mechanistic pathways. The characterization would involve locating saddle points on the potential energy surface corresponding to the transition state and performing frequency calculations to confirm the presence of a single imaginary frequency. However, no such data has been published for this compound.

Reaction Coordinate Mapping

Similarly, there is no available research that maps the reaction coordinates for any chemical process involving this compound. Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational method used to chart the energetic profile of a reaction from reactants to products, passing through the transition state. This provides a detailed view of the energy changes throughout the reaction. The absence of such studies means that the intrinsic reaction coordinates and the energetic barriers for reactions involving this molecule have not been theoretically determined.

Molecular Docking and Ligand-Protein Interaction Modeling (Theoretical Aspects)

A comprehensive search did not yield any molecular docking or ligand-protein interaction modeling studies specifically featuring this compound. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. These theoretical models are instrumental in drug discovery and molecular biology for understanding intermolecular interactions and predicting binding affinities. While QSAR studies on broader classes of benzoic acid derivatives have been performed to assess their potential as inhibitors for certain enzymes, specific docking simulations and detailed interaction models for this compound with any protein target are absent from the current scientific literature. nih.govmdpi.com

Applications of 4 Amino 2 Bromo 5 Methylbenzoic Acid in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 4-Amino-2-bromo-5-methylbenzoic acid makes it an ideal starting material for the synthesis of intricate organic molecules. The presence of the bromine atom is particularly significant, as it serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds from simpler precursors.

The amino and carboxylic acid groups further enhance its synthetic utility. The amino group can be readily diazotized and converted into a range of other functional groups, or it can participate in condensation reactions to form amides and imines. The carboxylic acid group provides a site for esterification, amidation, or reduction, adding another layer of versatility to this remarkable compound. This multifunctionality allows for a stepwise and controlled elaboration of the molecular structure, a crucial aspect in the total synthesis of natural products and the development of new pharmaceutical agents.

Table 1: Key Reactions Utilizing this compound as a Precursor

Reaction TypeReagents and ConditionsProduct Type
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl compounds
Heck CouplingAlkene, Pd catalyst, baseSubstituted alkenes
Buchwald-Hartwig AminationAmine, Pd catalyst, baseDi- or tri-substituted amines
Amide Bond FormationAmine, coupling agent (e.g., DCC, EDC)Substituted benzamides
EsterificationAlcohol, acid catalystBenzoic acid esters

Utilization in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound serves as a key starting material for the synthesis of a variety of heterocyclic systems, particularly those containing nitrogen, oxygen, and sulfur.

Synthesis of Nitrogen-Containing Heterocycles

The ortho-relationship between the amino and carboxylic acid groups in derivatives of this compound is particularly conducive to the formation of fused nitrogen-containing heterocycles. For instance, through condensation reactions with appropriate reagents, it is possible to construct quinazolinone scaffolds. Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of 5-bromo-2-substituted-4(3H)-quinazolinones from the analogous 2-amino-6-bromobenzoic acid highlights a potential pathway for the utilization of this compound in the preparation of novel therapeutic agents.

Synthesis of Oxygen- or Sulfur-Containing Heterocycles

While less common, the strategic placement of functional groups in this compound also allows for its use in the synthesis of oxygen- and sulfur-containing heterocycles. For example, derivatives of this compound could potentially undergo intramolecular cyclization to form benzoxazinones or benzothiazinones, which are also recognized for their pharmacological importance. The general synthetic routes to these heterocycles often involve the condensation of an anthranilic acid derivative with a suitable electrophile, followed by cyclization. The presence of the bromo and methyl substituents on the aromatic ring of this compound would lead to the formation of specifically substituted benzoxazinone (B8607429) or benzothiazinone derivatives, allowing for the fine-tuning of their biological and physical properties.

Applications in Polymer Chemistry as a Monomer or Building Block

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for polycondensation reactions. This process can lead to the formation of aromatic polyamides, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The bromine atom on the polymer backbone provides a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications.

Furthermore, the rigid, aromatic structure of the monomer unit can impart liquid crystalline properties to the resulting polymers. Such materials are of significant interest for applications in electronics and optics.

Contribution to Materials Science Applications

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in materials science. The substituted aromatic ring can serve as a core for the construction of organic light-emitting diode (OLED) materials, where the electronic properties can be tuned by modifying the substituents. The ability to participate in cross-coupling reactions allows for the synthesis of larger, conjugated systems with tailored photophysical properties.

Moreover, the presence of both hydrogen bond donors (amino group) and acceptors (carboxylic acid group) can facilitate the formation of well-ordered supramolecular structures, which is a key aspect in the design of functional organic materials, including liquid crystals and porous organic frameworks.

Biological and Pharmaceutical Relevance: Mechanistic and Design Principles

Structure-Activity Relationship (SAR) Studies of Derivatives (Theoretical and Design Aspects)

While specific structure-activity relationship (SAR) studies for derivatives of 4-Amino-2-bromo-5-methylbenzoic acid are not extensively documented in publicly available literature, a theoretical SAR framework can be constructed based on the functionalities present in the core structure. The molecule possesses three key functional groups ripe for chemical modification: the amino group, the carboxylic acid, and the aromatic ring substituted with bromine and a methyl group.

Table 1: Theoretical Structure-Activity Relationship (SAR) Insights for this compound Derivatives

Structural Feature Potential Modification Hypothesized Impact on Activity
Amino Group (-NH₂) Acylation, alkylation, sulfonylationModulation of hydrogen bonding capacity, lipophilicity, and metabolic stability.
Carboxylic Acid (-COOH) Esterification, amidationAlteration of pharmacokinetic properties, potential for prodrug design, and interaction with target binding sites.
Aromatic Ring Introduction of additional substituentsFine-tuning of electronic properties, steric hindrance, and overall molecular shape to optimize target engagement.
Bromo Substituent (-Br) Replacement with other halogens or functional groupsInfluence on binding affinity through halogen bonding and alteration of electronic distribution.
Methyl Group (-CH₃) Modification to larger alkyl or functionalized chainsExploration of hydrophobic pockets within a target binding site and potential for increased potency.

The amino group at the 4-position can be a key interaction point, potentially forming hydrogen bonds with biological targets. Its modification could influence binding affinity and selectivity. The carboxylic acid at the 1-position provides a handle for forming esters or amides, which can alter the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The bromine atom at the 2-position and the methyl group at the 5-position are crucial for defining the molecule's shape and electronic properties, which in turn will dictate its interaction with specific biological targets.

Conceptual Framework for Designing Novel Bioactive Compounds Based on the Core Structure

The design of novel bioactive compounds from the this compound scaffold can be approached through several established medicinal chemistry strategies. One such approach is bioisosteric replacement, where functional groups are swapped with others that have similar physicochemical properties. For instance, the carboxylic acid could be replaced with a tetrazole ring to maintain an acidic character while potentially improving metabolic stability and oral bioavailability.

Another conceptual approach involves fragment-based drug design. The this compound core can be considered a starting fragment, which can then be elaborated upon by adding other chemical moieties to enhance its binding affinity to a specific biological target. This "growing" strategy allows for the systematic exploration of the chemical space around the core scaffold.

Furthermore, scaffold hopping, where the central benzoic acid ring is replaced with other ring systems (e.g., heterocyclic rings), could lead to the discovery of novel chemotypes with improved drug-like properties. The inherent reactivity of the amino and carboxylic acid groups also allows for their use in combinatorial chemistry approaches to generate large libraries of derivatives for high-throughput screening.

Enzyme-Ligand Interaction Modeling and Binding Affinity Prediction (Theoretical)

In the absence of specific biological targets for this compound, a theoretical discussion of enzyme-ligand interaction modeling is warranted. Molecular docking is a computational technique that can predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For derivatives of this compound, docking studies could be employed to screen a virtual library of compounds against a panel of known drug targets.

The binding affinity of these theoretical interactions can be estimated using scoring functions within the docking software. More rigorous computational methods, such as molecular dynamics (MD) simulations and free energy calculations (e.g., MM-GBSA), can provide a more accurate prediction of the binding free energy and the stability of the ligand-protein complex over time. nih.gov These computational tools can help prioritize the synthesis of derivatives with the highest predicted affinity for a particular target.

Exploration of Molecular Targets and Pathways for Designed Derivatives (Hypothetical)

The structural features of this compound and its potential derivatives suggest several hypothetical molecular targets and pathways. The substituted aminobenzoic acid motif is present in a number of biologically active compounds, including anti-inflammatory agents and enzyme inhibitors.

Table 2: Hypothetical Molecular Targets and Pathways for Derivatives

Potential Molecular Target Class Rationale Therapeutic Area
Kinases The scaffold can be decorated to interact with the ATP-binding site.Oncology, Inflammation
Proteases The amino and carboxyl groups can mimic peptide bonds and interact with active site residues.Infectious Diseases, Oncology
Nuclear Receptors The aromatic core could serve as a basis for designing ligands that modulate receptor activity.Metabolic Diseases, Oncology
Ion Channels Derivatives could be designed to block or modulate the function of specific ion channels.Neurological Disorders, Cardiovascular Diseases

For example, derivatives could be designed to target cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. The carboxylic acid could mimic the binding of arachidonic acid, while other substituents could be optimized to confer selectivity for COX-2 over COX-1. Similarly, the scaffold could be elaborated to target kinases, which are crucial in cancer cell signaling pathways. The design would focus on creating derivatives that can fit into the ATP-binding pocket of a specific kinase.

Role as a Synthetic Intermediate for Known or Investigational Biologically Active Scaffolds

While direct evidence of this compound being a key intermediate for currently marketed drugs is scarce, its chemical structure is analogous to other substituted benzoic acids that are valuable in organic synthesis. For instance, related compounds like 4-bromo-2-methylbenzoic acid have been utilized as starting materials for the synthesis of more complex molecules. chemicalbook.comgoogle.com

The functional groups of this compound make it a versatile building block. The amino group can undergo diazotization followed by substitution, allowing for the introduction of a wide range of functionalities. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of many pharmaceutical agents. Therefore, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel investigational compounds, even if it is not yet a widely cited precursor for known drugs.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While synthetic routes for various substituted bromobenzoic acids are established, the development of more efficient, scalable, and environmentally benign methods for producing 4-Amino-2-bromo-5-methylbenzoic acid is a critical research avenue. Current approaches often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research could focus on:

Catalytic C-H Activation: Directing selective bromination and amination on a 5-methylbenzoic acid scaffold using modern catalytic methods could significantly shorten the synthetic pathway, reducing cost and improving atom economy.

Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scale-up compared to traditional batch methods.

Enzymatic Synthesis: Exploring biocatalytic routes could offer high selectivity under mild conditions, minimizing the formation of isomeric byproducts that are common in electrophilic aromatic substitution reactions.

A comparative analysis of potential starting materials and key reaction types is presented below.

Starting MaterialKey TransformationPotential AdvantagesChallenges
5-Methylbenzoic acidDirected C-H bromination & aminationHigh atom economy, reduced stepsRegioselectivity control
4-Amino-5-methylbenzoic acidSelective brominationPotentially simpler purificationControl of bromination position
2-Bromo-5-methylbenzoic acidNitration followed by reductionEstablished methodologiesHandling of nitrating agents, yield

Exploration of New Derivatization Chemistries

The functional groups of this compound—the carboxylic acid, the primary amine, and the reactive bromine atom—offer numerous handles for derivatization. Future work should systematically explore these possibilities to create libraries of novel compounds. Key areas include:

Amide and Ester Synthesis: The carboxylic acid can be converted into a wide array of amides and esters, which is a common strategy for developing prodrugs or modifying a molecule's pharmacokinetic properties. nih.gov

N-Functionalization: The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems, such as pyrimidines or benzothiazoles. nih.govnih.gov

Cross-Coupling Reactions: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or nitrogen-based substituents. This approach is valuable for creating compounds with tailored electronic and steric properties.

Advanced Characterization Techniques and Their Application

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for rational design. While standard techniques like NMR and mass spectrometry are routine, the application of more advanced methods could provide deeper insights.

Future studies should employ a combination of experimental and computational techniques. For instance, solid-state NMR could elucidate intermolecular interactions in the crystalline form, while advanced techniques like two-dimensional infrared (2D-IR) spectroscopy could probe molecular dynamics in solution. Combining experimental data from FT-IR, FT-Raman, and UV-Vis spectroscopy with theoretical calculations can provide a comprehensive analysis of the molecule's vibrational modes and electronic transitions. nih.govdergipark.org.tr

TechniqueInformation GainedPotential Application
Solid-State NMRCrystal packing, intermolecular interactionsUnderstanding polymorphism, material properties
X-ray CrystallographyPrecise 3D molecular structureConfirming stereochemistry, guiding computational models
Circular DichroismChirality and conformation of derivativesAnalysis of chiral derivatives for biological studies
Ultrafast SpectroscopyExcited-state dynamics, charge transferProbing photophysical properties for materials science

Deeper Computational Insights into Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the behavior of molecules and guiding experimental work. researchgate.net For this compound, future computational studies should focus on:

Reactivity Mapping: Calculating the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) can identify the most likely sites for electrophilic and nucleophilic attack, helping to predict the outcomes of derivatization reactions. nih.govresearchgate.net

Tautomerism and Conformation: Theoretical studies can analyze the relative stabilities of different tautomers or conformers, which is crucial for understanding its behavior in different environments. dergipark.org.tr

Interaction Modeling: Simulating the docking of derivatives with biological targets (e.g., enzyme active sites) can help prioritize which compounds to synthesize for preclinical testing. This approach saves time and resources by focusing on molecules with the highest predicted affinity and specificity. nih.gov

Design and Synthesis of Derivatives for Specific Biological Targets (Pre-clinical, mechanistic focus)

The structural motifs within this compound are present in various biologically active molecules. This suggests that its derivatives could be valuable candidates for drug discovery programs. Future research should adopt a target-oriented approach, focusing on:

Anticancer Agents: Substituted aminobenzoic acids are precursors to compounds like benzothiazoles, which have shown potent and selective antitumor properties. nih.govresearchgate.net Derivatives could be designed to act as inhibitors of key cancer-related enzymes, such as topoisomerases or kinases. nih.gov A mechanistic focus would involve evaluating how these derivatives induce cellular pathways leading to apoptosis or cell cycle arrest in cancer cell lines.

Anti-inflammatory Drugs: 5-Aminosalicylic acid (5-ASA) is a cornerstone of treatment for inflammatory bowel disease. Novel derivatives of this compound could be synthesized and evaluated in preclinical models of inflammation, with a focus on their mechanisms of action, such as the inhibition of myeloperoxidase or cyclooxygenase enzymes. mdpi.com

Prodrug Development: To overcome issues of poor solubility or bioavailability, amino acid conjugates or other cleavable moieties could be attached to the parent molecule. Preclinical studies would then focus on the in vivo release of the active compound and its pharmacokinetic profile. nih.govmdpi.com

Integration with Supramolecular Chemistry and Nanotechnology

This remains a largely unexplored avenue for this compound. The molecule's functional groups make it an attractive building block for creating highly organized molecular assemblies and advanced materials. Future research could explore:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, potentially forming porous MOFs. The amino and bromo groups could then be used for post-synthetic modification to tailor the properties of the framework for applications in gas storage, separation, or catalysis.

Self-Assembled Monolayers (SAMs): The molecule could be used to functionalize surfaces, such as gold nanoparticles or silicon wafers. The carboxylic acid can anchor the molecule to the surface, while the exposed amino group can be used to attach biomolecules or other functional units.

Liquid Crystals: By incorporating the rigid aromatic core of this compound into larger, anisotropic molecules, it may be possible to develop novel liquid crystalline materials with unique optical or electronic properties.

The exploration of these research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in diverse scientific fields.

Q & A

Basic: What synthetic strategies are effective for preparing 4-Amino-2-bromo-5-methylbenzoic acid?

Answer:
A multi-step approach is typically employed:

Bromination : Start with 5-methylbenzoic acid derivatives. Introduce bromine at the ortho position using electrophilic substitution (e.g., NBS in presence of Lewis acids) .

Amination : Protect the carboxylic acid group (e.g., methyl ester formation) to avoid side reactions. Nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) introduces the amino group.

Deprotection : Hydrolyze the ester under basic conditions (e.g., NaOH) to regenerate the carboxylic acid.
Methodological Note: Optimize reaction conditions using TLC and HPLC to monitor intermediates. Reference analogous syntheses for brominated anthranilic acids .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Resolve aromatic protons (e.g., deshielded signals for Br and NH2 substituents). Use DMSO-d6 to observe exchangeable protons .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ for [M+H]+ ion). Compare with calculated isotopic patterns for bromine .
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH2 (N-H stretch ~3400 cm⁻¹) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in a sealed container under inert gas (N2/Ar) at 2–8°C to prevent degradation.
  • Spills : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced: How can DFT calculations predict the reactivity of substituents in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) methods (e.g., B3LYP/6-311+G**) can:

Map Electron Density : Identify electrophilic/nucleophilic regions (e.g., bromine as a leaving group).

Activation Energy : Model Suzuki-Miyaura coupling pathways with Pd catalysts to prioritize reaction sites.

Validate Experimental Data : Compare computed vs. experimental NMR shifts to confirm regioselectivity .

Advanced: How to resolve contradictions in biological activity data (e.g., receptor binding affinities)?

Answer:

  • Control Experiments : Verify compound purity (HPLC ≥95%) and exclude solvent effects (e.g., DMSO interference).
  • Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) to quantify competitive inhibition.
  • Statistical Analysis : Apply ANOVA to assess inter-study variability. Cross-reference with structurally similar benzamides (e.g., 4-amino-5-chloro-2-methoxy derivatives) .

Advanced: What computational tools optimize crystal structure determination for X-ray diffraction?

Answer:

  • SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement.
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., O-H···N) with Mercury software.
  • Validation : Check CIF files with PLATON for missed symmetry or disorder .

Advanced: How to improve aqueous solubility for in vitro assays without altering bioactivity?

Answer:

  • Salt Formation : Prepare sodium or lysine salts via neutralization (pH 7.4 buffer).
  • Co-solvents : Use <5% DMSO or cyclodextrin inclusion complexes.
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) at the meta position, guided by QSAR models .

Advanced: What strategies mitigate halogen bond interference in catalytic applications?

Answer:

  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to bromine.
  • Solvent Screening : Use low-polarity solvents (toluene) to weaken Br···O interactions.
  • Catalyst Tuning : Employ Pd-XPhos complexes to bypass halogen bonding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.